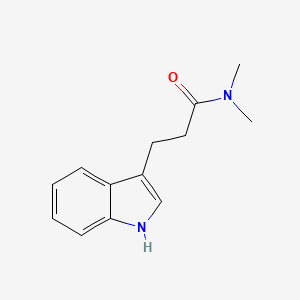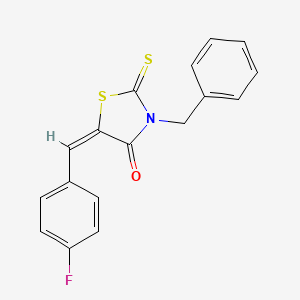
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, also known as TAK-700, is a chemical compound that has been extensively studied for its potential use in cancer treatment. TAK-700 is a selective androgen receptor modulator (SARM) that has shown promising results in preclinical studies as an anti-cancer agent.
作用机制
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide works by selectively blocking the androgen receptor, which is a key regulator of prostate cancer growth. By blocking the androgen receptor, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide prevents the binding of androgens, such as testosterone and dihydrotestosterone, to the receptor, which in turn inhibits the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in PSA levels, a decrease in prostate volume, and an improvement in overall survival in patients with advanced prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also been shown to have minimal side effects, with the most common side effects being fatigue, nausea, and diarrhea.
实验室实验的优点和局限性
One of the major advantages of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is its selectivity for the androgen receptor, which makes it a promising candidate for the treatment of prostate cancer. However, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has some limitations in lab experiments, including its low solubility in water and its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, including the development of more potent and selective analogs, the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, and the exploration of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide's potential use in other types of cancer. Additionally, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, making it more accessible for further research and potential clinical use.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is a promising anti-cancer agent that has shown significant potential in preclinical and clinical studies for the treatment of prostate cancer. While there are some limitations to its use in lab experiments, the development of more potent and selective analogs, as well as the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, may lead to further advancements in the field of cancer treatment.
合成方法
The synthesis of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide. The purity and yield of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of prostate cancer. Preclinical studies have shown that 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can inhibit the growth of prostate cancer cells by blocking the androgen receptor, which is known to play a critical role in the development and progression of prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also shown promising results in clinical trials, with some studies reporting a significant reduction in prostate-specific antigen (PSA) levels in patients with advanced prostate cancer.
属性
IUPAC Name |
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPMGSYMCMGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-N~4~-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)